molecular formula C10H9ClN4O B2674894 N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1466327-93-4

N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2674894
CAS No.: 1466327-93-4
M. Wt: 236.66
InChI Key: PPCMVIVPIRUBDW-UHFFFAOYSA-N
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Description

“N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound. The name suggests that it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also indicates the presence of a carboxamide group (CONH2) and a 3-chlorobenzyl group (C6H4CH2Cl) attached to the triazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 1H-1,2,3-triazole with 3-chlorobenzyl chloride or a similar reagent . This could potentially be achieved through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a 1H-1,2,3-triazole ring attached to a carboxamide group and a 3-chlorobenzyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the chlorine atom on the benzyl group could be substituted with another group in a nucleophilic substitution reaction . The carboxamide group could also potentially be hydrolyzed to produce a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 3-chlorobenzyl alcohol have a density of 1.367 g/mL at 20 °C and a boiling point of 225 °C .

Scientific Research Applications

Antitumor Activities

A study explored the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which are related to the triazole compound of interest. These compounds have shown curative activity against L-1210 and P388 leukemia, indicating potential as broad-spectrum antitumor agents. The study suggests that these compounds may act as prodrug modifications, highlighting their relevance in cancer treatment research (Stevens et al., 1984).

Synthesis Methodologies

Research on the regioselective construction of 1,5-disubstituted 1,2,3-triazoles through cascade reactions involving enaminones, tosylhydrazine, and primary amines has been conducted. This metal- and azide-free synthetic method showcases an efficient approach to synthesizing triazole derivatives, which can be significant for developing new pharmaceuticals and materials (Wan et al., 2015).

Supramolecular Chemistry

1,2,3-Triazoles, including the compound of interest, are highlighted for their unique combination of facile accessibility and diverse supramolecular interactions. These features enable applications in supramolecular and coordination chemistry, such as anion recognition and catalysis. The nitrogen-rich triazole ring allows for complexation with anions through hydrogen and halogen bonding, showcasing the versatility of triazole derivatives in chemical research (Schulze & Schubert, 2014).

Antimicrobial Properties

A study on novel 1H-1,2,3-triazole-4-carboxamides demonstrated their antimicrobial activities against primary pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. This research underlines the potential of triazole derivatives as promising antimicrobial agents, contributing to the development of new treatments for infections (Pokhodylo et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not known without specific context. If it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, similar compounds like 4-chlorobenzyl chloride are classified as causing severe skin burns and eye damage .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCMVIVPIRUBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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